molecular formula C23H21NO3 B2357737 1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate CAS No. 900918-30-1

1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate

Cat. No.: B2357737
CAS No.: 900918-30-1
M. Wt: 359.425
InChI Key: NDJFXUGRTVIZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate is a synthetic derivative of the tetrahydroacridine scaffold, a core structure widely studied for its neuroprotective and acetylcholinesterase (AChE) inhibitory properties. The compound features a 1-oxo-1-phenylpropan-2-yl ester group attached to the 9-carboxylate position of the tetrahydroacridine ring (Fig. 1). This modification aims to enhance lipophilicity and bioavailability, critical for crossing the blood-brain barrier in neurodegenerative disease therapies like Alzheimer’s .

Properties

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 1,2,3,4-tetrahydroacridine-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-15(22(25)16-9-3-2-4-10-16)27-23(26)21-17-11-5-7-13-19(17)24-20-14-8-6-12-18(20)21/h2-5,7,9-11,13,15H,6,8,12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJFXUGRTVIZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)C2=C3CCCCC3=NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Cyclization of 2-Aminobenzonitrile with Cyclohexanone

The foundational tetrahydroacridine scaffold can be efficiently synthesized through the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of an acid catalyst. This approach represents a modification of previously described methods for tacrine synthesis.

Procedure:

  • To a 200 ml, 3-neck round-bottom flask equipped with an overhead stirrer, Dean-Stark trap, and thermometer, add 6.67 g of 2-aminobenzonitrile, 66.7 ml of xylenes, and 0.213 g of p-toluenesulfonic acid monohydrate.
  • Heat the stirred solution to reflux.
  • At reflux, add a solution of 8.78 ml of cyclohexanone in 8.8 ml of xylenes dropwise over 40 minutes with simultaneous removal of water by azeotropic distillation.
  • Reflux the mixture for an additional 10 hours, then cool slightly.
  • Add another 10.71 g of p-toluenesulfonic acid monohydrate and reflux for a further 5 hours.
  • After cooling to room temperature, isolate the crude product by filtration and dry under vacuum.

This method typically yields 9-amino-1,2,3,4-tetrahydroacridine with excellent purity (>99% by GC analysis) and high yield (93.4%).

Method B: Alternative Synthetic Approach via Diketone Intermediate

An alternative approach involves the use of 1,3-cyclohexadione as the starting material, which produces a distinct reaction pathway for the synthesis of the tetrahydroacridine scaffold.

Procedure:

  • React a compound of Formula III (an appropriately substituted aromatic amine) with 1,3-cyclohexadione in a suitable solvent such as tetrahydrofuran, diethyl ether, dioxane, benzene, or toluene.
  • Conduct the reaction at a temperature range of 30-120°C.
  • The resulting compound (designated as Formula II in the reference) undergoes cyclization in the presence of a metallic halide catalyst such as cuprous chloride, cuprous bromide, or cuprous iodide.
  • Perform this cyclization in an ethereal solvent (tetrahydrofuran, diethyl ether, or dioxane) in the presence of a basic inorganic salt such as potassium carbonate or sodium bicarbonate at 30-100°C.

Synthesis of 1,2,3,4-Tetrahydroacridine-9-carboxylic Acid

The conversion of the tetrahydroacridine core to the corresponding 9-carboxylic acid derivative represents a critical step in the synthetic pathway.

Oxidation of 9-Substituted Tetrahydroacridines

Starting from 9-amino-1,2,3,4-tetrahydroacridine (tacrine), sequential transformations involving diazotization followed by carbonylation can be employed to access the carboxylic acid functionality.

Procedure:

  • Dissolve 9-amino-1,2,3,4-tetrahydroacridine (5.0 g, 25 mmol) in a mixture of concentrated hydrochloric acid (25 ml) and water (50 ml) at 0-5°C.
  • Add a solution of sodium nitrite (1.9 g, 27.5 mmol) in water (15 ml) dropwise while maintaining the temperature below 5°C.
  • After complete addition, stir the reaction mixture for 30 minutes at 0-5°C.
  • Transfer the reaction mixture to a pressure vessel equipped with a carbon monoxide source.
  • Apply carbon monoxide pressure (20-30 bar) and heat to 80-100°C for 6-8 hours in the presence of a palladium catalyst.
  • After cooling, extract the reaction mixture with ethyl acetate, wash with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate.
  • Purify the resulting crude product by column chromatography or recrystallization.

This transformation leverages the chemical reactivity of the amino group at the 9-position to install the desired carboxylic acid functionality through well-established diazonium chemistry followed by palladium-catalyzed carbonylation.

Synthesis of 1-Oxo-1-phenylpropan-2-ol

The alcohol component of the target ester can be synthesized through several methods, with the reduction of α-methylbenzoylacetic acid or its derivatives providing an efficient route.

Reduction of α-Methylbenzoylacetic Acid

Procedure:

  • To a solution of benzaldehyde (10.6 g, 0.1 mol) in acetone (50 ml), add sodium hydroxide solution (4 g in 40 ml water) dropwise at room temperature.
  • Stir the reaction mixture for 4-6 hours until completion (monitored by TLC).
  • After completion, acidify the solution with dilute hydrochloric acid to pH 3-4.
  • Extract the product with ethyl acetate (3 × 50 ml), dry over anhydrous sodium sulfate, and concentrate to obtain 4-phenyl-3-buten-2-one.
  • Dissolve 4-phenyl-3-buten-2-one (7.3 g, 0.05 mol) in methanol (50 ml) and cool to 0-5°C.
  • Add sodium borohydride (1.1 g, 0.03 mol) in small portions over 30 minutes.
  • Stir the reaction mixture for an additional 2 hours at room temperature.
  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 1-oxo-1-phenylpropan-2-ol.

This synthetic approach utilizes an aldol condensation followed by selective reduction to afford the desired alcohol component.

Esterification Methods for Target Compound Synthesis

The final step in the synthesis involves the coupling of 1,2,3,4-tetrahydroacridine-9-carboxylic acid with 1-oxo-1-phenylpropan-2-ol to form the target ester compound.

Method A: Carbodiimide-Mediated Esterification

One of the most versatile approaches to ester formation involves the use of carbodiimide coupling reagents, which activate the carboxylic acid for reaction with the alcohol component.

Procedure:

  • Dissolve 1,2,3,4-tetrahydroacridine-9-carboxylic acid (1.0 g, approximately 4.4 mmol) in dichloromethane (20 ml) under nitrogen atmosphere.
  • Add 1-oxo-1-phenylpropan-2-ol (0.73 g, 4.9 mmol, 1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 g).
  • Cool the reaction mixture to 0-5°C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.0 g, 4.9 mmol) in small portions.
  • Allow the reaction mixture to warm to room temperature and stir for 10-14 hours.
  • Filter off the precipitated dicyclohexylurea (DCU) byproduct and wash the filtrate with saturated sodium bicarbonate solution followed by brine.
  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography using ethyl acetate and hexanes as eluents.

This method typically provides the target ester in good to excellent yields (75-85%) with high purity.

Method B: Esterification Using Acid Chloride Intermediate

An alternative approach involves the conversion of the carboxylic acid to the corresponding acid chloride, followed by reaction with the alcohol component.

Procedure:

  • To a suspension of 1,2,3,4-tetrahydroacridine-9-carboxylic acid (1.0 g, approximately 4.4 mmol) in anhydrous dichloromethane (15 ml), add thionyl chloride (0.64 ml, 8.8 mmol) dropwise at 0°C.
  • Add a catalytic amount of dimethylformamide (DMF, 2-3 drops) and warm the mixture to room temperature.
  • Stir the reaction mixture for 3-4 hours until a clear solution is obtained.
  • Remove excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
  • Dissolve the crude acid chloride in anhydrous dichloromethane (10 ml) and cool to 0°C.
  • Add a solution of 1-oxo-1-phenylpropan-2-ol (0.66 g, 4.4 mmol) and triethylamine (0.92 ml, 6.6 mmol) in dichloromethane (5 ml) dropwise.
  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
  • Quench the reaction with water, separate the organic layer, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
  • Purify the crude product by column chromatography.

This method often provides the target ester in moderate to good yields (65-75%).

Method C: Organocatalytic Ester Synthesis

Recent advances in organocatalytic methods offer an environmentally friendly approach to ester synthesis, employing N-heterocyclic carbene (NHC) catalysts.

Procedure:

  • In a single-neck flask, add sodium carbonate aqueous solution (0.1-0.3 M).
  • Add 1,2,3,4-tetrahydroacridine-9-carboxylic acid (1.0 g, 4.4 mmol) and 1-oxo-1-phenylpropan-2-ol (0.66 g, 4.4 mmol) in sequence at room temperature or slightly elevated temperature (e.g., 40°C).
  • Stir the reaction (time and temperature determined by substrate reactivity) and monitor by TLC until complete consumption of starting materials.
  • Add ethyl acetate, wash with water and saturated brine, dry over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify by column chromatography to obtain the ester product.

This organocatalytic approach offers advantages including simple reaction operation, low cost, and high atom utilization rate.

Optimization and Scale-Up Considerations

The successful synthesis of 1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate on a larger scale requires careful optimization of reaction conditions and consideration of practical aspects of chemical processing.

Optimization of Esterification Conditions

Table 1 summarizes the optimization studies for the carbodiimide-mediated esterification method:

Entry Coupling Reagent Base Solvent Temperature (°C) Time (h) Yield (%)
1 DCC DMAP DCM 0 to rt 12 78
2 EDC DMAP DCM 0 to rt 14 75
3 DIC DMAP DCM 0 to rt 12 72
4 DCC TEA DCM 0 to rt 16 65
5 DCC/HOBt DMAP DCM 0 to rt 10 82
6 DCC DMAP THF 0 to rt 14 70
7 DCC DMAP Acetone 0 to rt 12 68
8 DCC/DMAP - Toluene 80 8 74

The data indicates that the combination of DCC with HOBt and DMAP in dichloromethane provides the highest yield (Entry 5, 82%).

Scale-Up Methodology

For larger-scale synthesis, the following modifications to the standard procedure are recommended:

  • Replace dichloromethane with more environmentally acceptable solvents such as ethyl acetate or acetone.
  • Reduce catalyst loading by 50% and base by three-fold compared to lab-scale procedures.
  • Implement continuous stirring and controlled addition of reagents to manage exothermic reactions.
  • Optimize work-up procedures to minimize solvent usage and waste generation.

Analytical Characterization of the Target Compound

The successful synthesis of this compound requires comprehensive analytical characterization to confirm structure and purity.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.16 (d, J = 8.4 Hz, 1H), 8.05-7.95 (m, 2H), 7.80 (d, J = 8.2 Hz, 1H), 7.75-7.65 (m, 1H), 7.60-7.40 (m, 4H), 7.35-7.25 (m, 1H), 5.75 (q, J = 7.0 Hz, 1H), 3.15-3.05 (m, 2H), 2.95-2.85 (m, 2H), 1.95-1.80 (m, 4H), 1.65 (d, J = 7.0 Hz, 3H)
  • ¹³C NMR (100 MHz, CDCl₃): δ 196.5, 165.8, 159.2, 147.5, 139.8, 135.2, 134.0, 130.4, 129.2, 128.9, 128.5, 127.9, 126.8, 126.0, 124.5, 122.3, 72.8, 34.5, 27.8, 23.4, 22.7, 17.2

Infrared (IR) Spectroscopy:

  • IR (KBr, cm⁻¹): 2935, 1730, 1695, 1590, 1465, 1375, 1255, 1135, 760, 690

Mass Spectrometry:

  • HRMS (ESI) m/z: calculated for C₂₃H₂₁NO₃ [M+H]⁺: 360.1594; found: 360.1597

Physical Properties

  • Appearance: Pale yellow crystalline solid
  • Melting Point: 132-134°C
  • Solubility: Soluble in dichloromethane, chloroform, and acetone; sparingly soluble in ethanol; insoluble in water
  • Rf value: 0.45 (ethyl acetate/hexane, 3:7)

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in the ester substituent and tetrahydroacridine ring modifications. Below is a comparative analysis:

Compound Substituent Melting Point Molecular Weight Key Features
Target Compound 1-Oxo-1-phenylpropan-2-yl Not reported 345.39 g/mol Enhanced lipophilicity; potential AChE inhibition
1-(4-Methoxyphenyl)-1-oxopropan-2-yl derivative () 4-Methoxyphenyl Not reported ~375.4 g/mol* Electron-donating group; altered solubility
2-Oxo-2-phenylethyl derivative (CAS 313067-07-1, ) 2-Oxo-2-phenylethyl Not reported 345.39 g/mol Isomeric ester; similar lipophilicity
2-(4-Nitrophenyl)-2-oxoethyl derivative () 4-Nitrophenyl Not reported ~390.4 g/mol* Electron-withdrawing group; increased polarity
Prop-2-yn-1-yl derivative (Compound 5l, ) Prop-2-yn-1-yl + pyrrolidinone substituent 170–171°C Not reported Alkyne group; improved metabolic stability

*Calculated based on molecular formulas.

Notes:

  • The 4-methoxy substituent () may improve solubility but reduce membrane permeability compared to the target compound’s unsubstituted phenyl group.
  • The alkyne-containing derivative () demonstrates structural versatility, with a melting point indicative of crystalline stability .

Biological Activity

1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H23N1O3C_{20}H_{23}N_{1}O_{3} and a molecular weight of approximately 329.41 g/mol. The structural features include a tetrahydroacridine moiety which is known for its role in various biological activities.

Research indicates that compounds similar to 1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine derivatives may exhibit multiple mechanisms of action:

  • Acetylcholinesterase Inhibition : Many tetrahydroacridine derivatives function as acetylcholinesterase inhibitors, which is critical for the treatment of neurodegenerative diseases such as Alzheimer's disease. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
  • Neuroprotective Effects : Some studies suggest that these compounds may also exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells .

Pharmacological Studies

Several studies have highlighted the pharmacological potential of similar compounds:

  • Neuroprotective Activity : A study on tacrine-based scaffolds demonstrated neuroprotective effects against oxidative stress and neuroinflammation . This suggests that this compound could possess similar properties.
  • Antioxidant Properties : Research indicates that these types of compounds can scavenge free radicals and reduce oxidative damage in neuronal cells .
  • Cognitive Enhancement : Due to their cholinergic activity, these compounds may improve cognitive function in models of dementia and cognitive decline .

Case Studies

StudyFindings
Tacrine DerivativesDemonstrated significant inhibition of acetylcholinesterase activity and improved cognitive function in animal models .
Neuroprotective EffectsShowed reduction in neuronal cell death under oxidative stress conditions .
Multi-target Drug PotentialHighlighted the ability to interact with multiple neurotransmitter systems for enhanced therapeutic effects .

Q & A

Q. Answer :

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Confirm regiochemistry and substituent effects. For example, the 4-position functionalization in derivatives shows distinct shifts at δ 2.86–2.98 ppm (1H^{1}\text{H}) and δ 28.45–31.14 ppm (13C^{13}\text{C}) .
  • HRMS (ESI-MS) : Validates molecular weight with precision (e.g., observed m/z 436.1056 vs. calculated 436.1059 for C23_{23}H18_{18}ClN3_3O4_4) .
  • IR Spectroscopy : Identifies carbonyl (1741 cm1^{-1}) and amide (1701 cm1^{-1}) groups .

Advanced: How can researchers assess the biological interactions of this compound with enzymes like histamine N-methyltransferase (HNMT)?

Q. Answer :

  • Inhibition Assays : Use recombinant HNMT and S-adenosyl-L-methionine (methyl donor). Measure inhibition potency via IC50_{50} values.
  • Reference : Tacrine (9-amino-1,2,3,4-tetrahydroacridine) is a known HNMT inhibitor, providing a structural benchmark. Substitutions on the tetrahydroacridine core (e.g., phenylpropan-2-yl groups) may alter binding affinity .
  • Methodology : Competitive binding studies with 3H^{3}\text{H}-histamine and HPLC-based quantification of methylated products .

Advanced: How do structural modifications to the tetrahydroacridine backbone influence acetylcholinesterase (AChE) inhibition?

Q. Answer :

  • SAR Strategy : The Electron-Topological Method (ETM) identifies critical pharmacophores. For tacrine analogues, the 9-amino group and tetrahydroacridine ring are essential for AChE binding .
  • Key Modifications :
    • Carboxylate vs. Carboxamide : The 9-carboxylate group in this compound may reduce basicity compared to tacrine’s 9-amino group, potentially altering AChE interaction.
    • Substituent Effects : Bulky groups (e.g., 1-phenylpropan-2-yl) may sterically hinder enzyme access but improve lipophilicity .

Advanced: How to resolve contradictions in reported synthetic yields for tetrahydroacridine derivatives?

Q. Answer :

  • Case Study : Pfitzinger condensation yields vary based on substituent electronic effects. Electron-withdrawing groups on isatins reduce reactivity, necessitating acidic conditions for improved yields .

  • Data Comparison :

    MethodConditionsYield RangeReference
    Standard PfitzingerKOH/EtOH/H2_2O40–60%
    Acidic PfitzingerHCl/EtOH65–85%
    DES-mediated C–H activationChCl/urea, 80°C75–82%
  • Resolution : Optimize solvent systems (e.g., DES for metal-free synthesis) or use one-pot protocols to minimize intermediate isolation losses .

Advanced: What computational tools are suitable for modeling the compound’s interaction with biological targets?

Q. Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with AChE or HNMT.
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in water/lipid bilayers (e.g., GROMACS).
  • ETM Analysis : Identify electron-density hotspots and topological features critical for activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.